molecular formula C17H17N3O B2792013 1-(3,4-dimethylphenyl)-3-(1H-indol-3-yl)urea CAS No. 941987-70-8

1-(3,4-dimethylphenyl)-3-(1H-indol-3-yl)urea

Cat. No. B2792013
CAS RN: 941987-70-8
M. Wt: 279.343
InChI Key: PVUKGSXOWGDVJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dimethylphenyl)-3-(1H-indol-3-yl)urea, also known as GW-501516, is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). It was first developed by GlaxoSmithKline in the 1990s as a potential treatment for metabolic and cardiovascular diseases. However, due to its ability to enhance endurance and physical performance, it has gained popularity among athletes and bodybuilders as a performance-enhancing drug.

Mechanism of Action

1-(3,4-dimethylphenyl)-3-(1H-indol-3-yl)urea works by activating the peroxisome proliferator-activated receptor delta (PPARδ) pathway, which regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. It increases the expression of genes involved in fatty acid oxidation, mitochondrial biogenesis, and glucose uptake, leading to increased energy expenditure and improved metabolic function.
Biochemical and Physiological Effects:
This compound has been shown to improve endurance and physical performance in animal models and human studies. It increases the capacity for fatty acid oxidation and glucose uptake in skeletal muscle, leading to improved energy production and reduced fatigue. It also increases the expression of genes involved in angiogenesis, which may contribute to improved oxygen delivery to the muscles.

Advantages and Limitations for Lab Experiments

1-(3,4-dimethylphenyl)-3-(1H-indol-3-yl)urea has several advantages for laboratory experiments, including its high potency, specificity, and selectivity for the PPARδ receptor. It is also orally bioavailable and has a long half-life, making it convenient for dosing and administration. However, its use in laboratory experiments is limited by its potential for off-target effects and toxicity, as well as ethical considerations related to its use as a performance-enhancing drug.

Future Directions

Future research on 1-(3,4-dimethylphenyl)-3-(1H-indol-3-yl)urea may focus on its potential therapeutic applications in various diseases, such as metabolic disorders, neurodegenerative diseases, and cancer. In addition, further studies may investigate its effects on muscle function, exercise performance, and recovery from injury. Finally, research may also explore the development of safer and more effective analogs of this compound with fewer off-target effects and improved pharmacokinetic properties.

Synthesis Methods

The synthesis of 1-(3,4-dimethylphenyl)-3-(1H-indol-3-yl)urea involves the reaction of 3-(1H-indol-3-yl)propanoic acid with 3,4-dimethylphenyl isocyanate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure this compound.

Scientific Research Applications

1-(3,4-dimethylphenyl)-3-(1H-indol-3-yl)urea has been extensively studied for its potential therapeutic applications in various diseases such as obesity, diabetes, and cardiovascular diseases. It has been shown to improve insulin sensitivity, reduce inflammation, and increase fat oxidation in animal models. In addition, it has been found to have neuroprotective effects and to improve cognitive function in mice.

properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-(1H-indol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-11-7-8-13(9-12(11)2)19-17(21)20-16-10-18-15-6-4-3-5-14(15)16/h3-10,18H,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUKGSXOWGDVJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CNC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.